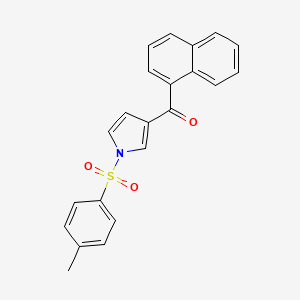

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone

Description

BenchChem offers high-quality Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3S/c1-16-9-11-19(12-10-16)27(25,26)23-14-13-18(15-23)22(24)21-8-4-6-17-5-2-3-7-20(17)21/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFKSZBCBSWUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856034 | |

| Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129667-10-3 | |

| Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Synthesis of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone, a molecule of interest in medicinal chemistry and materials science. The core of this synthesis is a Lewis acid-catalyzed Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds on aromatic systems. This document details the strategic rationale, mechanistic underpinnings, a step-by-step experimental protocol, and methods for purification and characterization. It is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable and reproducible synthetic route to 3-acylpyrrole derivatives.

Introduction and Strategic Rationale

Pyrrole-containing compounds are ubiquitous in pharmaceuticals and natural products, forming the core structure of blockbuster drugs like atorvastatin and sunitinib. The functionalization of the pyrrole ring is a critical aspect of synthesizing novel chemical entities. While electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C-2 position, the introduction of a suitable protecting group on the nitrogen atom can strategically alter this regioselectivity.[1][2]

The use of an N-p-toluenesulfonyl (tosyl) group serves a dual purpose. First, it acts as a robust protecting group. Second, and more critically for this synthesis, the electron-withdrawing nature of the tosyl group deactivates the C-2 position of the pyrrole ring towards electrophilic attack, thereby directing acylation to the C-3 position.[3] This electronic effect is the cornerstone of the synthetic strategy, enabling the regioselective synthesis of the desired 3-acylpyrrole isomer.[3]

The target molecule, Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone, is constructed by creating a ketone linkage between a 1-tosylpyrrole scaffold and a naphthalene moiety. The most direct and efficient method to achieve this is the Friedel-Crafts acylation, reacting 1-tosylpyrrole with 1-naphthoyl chloride in the presence of a suitable Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Mechanistic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of 1-naphthoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[5]

-

Nucleophilic Attack: The electron-rich π-system of the 1-tosylpyrrole ring acts as a nucleophile, attacking the acylium ion. As previously discussed, the electronic deactivation at C-2 by the tosyl group directs this attack to the C-3 position.[3] This step forms a positively charged cationic intermediate, known as a Wheland intermediate or sigma complex, and temporarily disrupts the aromaticity of the pyrrole ring.[2]

-

Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the C-3 position of the pyrrole ring. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone.

Detailed Experimental Protocol

This protocol outlines the synthesis from commercially available starting materials. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 1-Tosylpyrrole | C₁₁H₁₁NO₂S | 221.28 | 1.0 | 5.00 g |

| 1-Naphthoyl chloride | C₁₁H₇ClO | 190.63 | 1.1 | 4.72 g |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 1.2 | 3.60 g |

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | - | 100 mL |

| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | - | 50 mL |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 50 mL |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | 50 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | As needed |

| Hexanes (for chromatography) | C₆H₁₄ | 86.18 | - | As needed |

| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 88.11 | - | As needed |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous aluminum chloride (3.60 g, 1.2 eq).

-

Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Cool the resulting suspension to 0 °C in an ice-water bath.

-

Reagent Addition: While stirring vigorously, add 1-naphthoyl chloride (4.72 g, 1.1 eq) dropwise to the cold suspension. After the addition is complete, add a solution of 1-tosylpyrrole (5.00 g, 1.0 eq) in 20 mL of anhydrous DCM dropwise over 15 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M hydrochloric acid (50 mL) dropwise. Caution: This is an exothermic process and may release HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc) is typically effective.

-

Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone as a solid.

Expected Characterization Data:

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the tosyl group protons, the pyrrole ring protons (three distinct signals), and the naphthalene ring protons (seven distinct signals).

-

¹³C NMR (CDCl₃, 100 MHz): Peaks corresponding to the ketone carbonyl carbon, and carbons of the tosyl, pyrrole, and naphthalene systems.

-

High-Resolution Mass Spectrometry (HRMS): Calculated m/z for [M+H]⁺ should be confirmed.

Sources

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone synthesis pathway

An In-Depth Technical Guide to the Synthesis of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone. This compound serves as a critical intermediate in the development of various biologically active molecules, notably as a precursor to synthetic cannabinoids.[1][2] The core of this synthesis is a Lewis acid-catalyzed Friedel-Crafts acylation, a cornerstone reaction in aromatic chemistry. This document elucidates the strategic rationale behind the choice of protecting groups and reagents, offers detailed, step-by-step experimental protocols for each stage of the synthesis, and explains the underlying mechanistic principles that govern the reaction's outcome. The guide is structured to provide both theoretical understanding and practical, field-proven insights for successful laboratory execution.

Introduction

Pyrrole-3-yl methanones are a significant class of compounds in medicinal chemistry and materials science. The specific target of this guide, Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone (CAS No. 129667-10-3), is a key building block for 1-alkyl-3-(1-naphthoyl)pyrroles, which have been identified as a novel class of cannabinoid receptor agonists.[1] The synthetic challenge lies in achieving selective functionalization of the pyrrole ring, which is notoriously susceptible to polymerization and lacks regiocontrol in electrophilic substitution reactions.

The strategy detailed herein overcomes these challenges by employing an N-tosyl protecting group. This group serves a dual purpose: it deactivates the highly reactive pyrrole ring to prevent undesirable side reactions under the strong acidic conditions of Friedel-Crafts acylation, and it electronically directs the incoming electrophile to the C-3 position, ensuring high regioselectivity.[3] The synthesis is approached in a convergent manner, preparing two key intermediates—1-Tosyl-1H-pyrrole and Naphthalen-1-carbonyl chloride—which are then coupled in the final, decisive step.

Retrosynthetic Analysis & Strategic Overview

The synthesis plan is best visualized through a retrosynthetic approach. The target ketone can be disconnected at the carbonyl-pyrrole bond, identifying a Friedel-Crafts acylation as the key bond-forming reaction. This requires an activated pyrrole nucleophile and a naphthalene-based electrophile.

Caption: Retrosynthetic analysis of the target molecule.

The overall workflow involves three primary stages: N-protection of pyrrole, preparation of the acylating agent, and the final coupling reaction.

Caption: Overall synthetic workflow.

Part 1: Synthesis of Key Intermediates

Intermediate 1: 1-Tosyl-1H-pyrrole

Causality & Expertise: Direct Friedel-Crafts reactions on unprotected pyrrole are impractical due to the high electron density of the ring, which leads to polymerization catalyzed by Lewis acids.[4] The installation of the p-toluenesulfonyl (tosyl) group on the nitrogen atom is a critical strategic decision. This electron-withdrawing group sufficiently moderates the ring's reactivity, preventing polymerization while still allowing for electrophilic substitution.

Experimental Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

-

Solvent Addition: Wash the NaH with dry hexanes to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add pyrrole (1.0 equivalent) dropwise via syringe. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the sodium pyrrolide salt.

-

Tosylation: Re-cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting pyrrole is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 1-Tosyl-1H-pyrrole as a white solid.

Intermediate 2: Naphthalen-1-carbonyl Chloride

Causality & Expertise: Acyl chlorides are highly reactive electrophiles essential for Friedel-Crafts acylation. They are readily prepared from their corresponding carboxylic acids. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[5]

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place 1-naphthoic acid (1.0 equivalent).

-

Reagent Addition: Add dry toluene, followed by the dropwise addition of thionyl chloride (SOCl₂, 1.5-2.0 equivalents).[5] A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Heat the mixture to reflux for 2-3 hours.[5] The reaction is complete when gas evolution ceases.

-

Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting naphthalen-1-carbonyl chloride is often used in the next step without further purification, appearing as a colorless liquid or low-melting solid.[2][5]

Part 2: Core Synthesis via Friedel-Crafts Acylation

Mechanistic Rationale & Regioselectivity

The success of this synthesis hinges on controlling the position of acylation on the pyrrole ring. While electrophilic attack on simple pyrroles preferentially occurs at the C-2 (α) position, the N-tosyl group reverses this preference.

-

Electronic Effect: The strongly electron-withdrawing tosyl group significantly reduces the electron density of the entire ring, particularly at the adjacent C-2 and C-5 positions. This deactivation makes the C-3 and C-4 positions relatively more electron-rich and thus more susceptible to electrophilic attack.[3]

-

Steric Hindrance: The bulky tosyl group sterically hinders the approach of the electrophile to the C-2 position, further favoring attack at the less hindered C-3 position.

When a strong Lewis acid like aluminum chloride (AlCl₃) is used, it coordinates with the sulfonyl and carbonyl groups, potentially forming an organoaluminum intermediate that directs the acylation to the 3-position.[3] Weaker Lewis acids may result in a higher proportion of the 2-acyl isomer.[3]

Caption: Mechanism of the Friedel-Crafts acylation.

Detailed Experimental Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2-1.5 equivalents) and dry dichloromethane (DCM).

-

Acyl Chloride Addition: Cool the suspension to 0 °C. Add a solution of naphthalen-1-carbonyl chloride (1.1 equivalents) in dry DCM dropwise. Stir the mixture for 15-20 minutes at 0 °C.

-

Pyrrole Addition: Add a solution of 1-Tosyl-1H-pyrrole (1.0 equivalent) in dry DCM dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC.

-

Work-up: Cool the reaction mixture back to 0 °C and quench it by carefully pouring it over crushed ice and concentrated HCl. This will decompose the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, a brown foam or solid, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone.[1]

Part 3: Product Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Data | Source |

| Chemical Formula | C₂₂H₁₇NO₃S | (Calculated) |

| Molecular Weight | 375.44 g/mol | (Calculated) |

| CAS Number | 129667-10-3 | [1] |

| Appearance | Brown Foam | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol, DMF | [1] |

Standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry should be employed for full structural elucidation.

Conclusion

The synthesis of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone is reliably achieved through a three-stage process centered around a regioselective Friedel-Crafts acylation. The strategic use of an N-tosyl protecting group is paramount, effectively pacifying the pyrrole ring and directing the acylation to the desired C-3 position with high fidelity when using a strong Lewis acid like AlCl₃. The protocols described in this guide are based on established and validated chemical transformations, providing a clear and reproducible pathway for researchers in synthetic and medicinal chemistry. This methodology grants access to a valuable chemical intermediate essential for the exploration of new therapeutic agents.

References

-

Kechagioglou, Z.; & Demopoulos, V. J. (2018). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2018(4), M1021. Available from: [Link]

-

Dey, C.; & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232. Available from: [Link]

- Cativiela, C.; & Garcia, J. I. (1986). A Facile and Efficient Synthesis of Pyrrole-3-Carboxylic Acid from Pyrrole.

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available from: [Link]

-

Rokita, S. E. (2009). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. International Journal of Molecular Sciences, 10(1), 154-162. Available from: [Link]

-

Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole. Available from: [Link]

Sources

- 1. naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone | 129667-10-3 [chemicalbook.com]

- 2. CAS 879-18-5: 1-Naphthoyl chloride | CymitQuimica [cymitquimica.com]

- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

Introduction: The Significance of Substituted Pyrroles

An In-Depth Technical Guide to the Synthesis of 1-Tosyl-3-(1-naphthoyl)pyrrole

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for 1-tosyl-3-(1-naphthoyl)pyrrole, a substituted pyrrole derivative of interest to researchers in medicinal chemistry and materials science. The synthesis is presented as a two-step process: the N-tosylation of pyrrole followed by a regioselective Friedel-Crafts acylation. This document delves into the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses the critical parameters that ensure a successful and reproducible outcome. The strategic use of the N-tosyl protecting group to direct acylation to the C-3 position of the pyrrole ring is a central focus of this guide.

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals, including atorvastatin and sunitinib.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[4][5] The functionalization of the pyrrole ring at specific positions is crucial for modulating the pharmacological activity of these compounds.

The target molecule, 1-tosyl-3-(1-naphthoyl)pyrrole, combines three key structural motifs: the pyrrole heterocycle, the versatile tosyl protecting group, and the bulky naphthoyl moiety. The synthesis of this compound presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of electrophilic substitution on the electron-rich pyrrole ring. While pyrrole itself typically undergoes electrophilic substitution preferentially at the C-2 position, the introduction of an N-sulfonyl group dramatically alters this reactivity, enabling functionalization at the C-3 position.[6] This guide will elucidate the methodology to achieve this specific outcome.

Overall Synthetic Strategy

The preparation of 1-tosyl-3-(1-naphthoyl)pyrrole is efficiently achieved through a two-step sequence. The first step involves the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group. The second step is a Lewis acid-catalyzed Friedel-Crafts acylation, where the N-tosyl group directs the incoming 1-naphthoyl electrophile to the C-3 position.

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of 1-Tosylpyrrole

Mechanistic Rationale

The first step is the N-sulfonylation of pyrrole. Pyrrole is weakly acidic, with a pKa of approximately 17.5 for the N-H proton.[7] Treatment with a strong base, such as sodium hydride (NaH), deprotonates the pyrrole to form the pyrrolide anion. This anion is a potent nucleophile that readily attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride, TsCl), displacing the chloride leaving group to form the N-tosylated product.[8]

The tosyl group serves two critical functions:

-

Protection: It protects the reactive N-H proton from participating in side reactions during the subsequent acylation step.

-

Regiodirecting Group: As an electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic attack.[9] Crucially, it alters the electronic distribution in the ring, favoring substitution at the C-3 position in the presence of a strong Lewis acid like AlCl₃.[6]

Reagent Data

| Reagent | Formula | Molar Mass ( g/mol ) | Density | Key Hazards |

| Pyrrole | C₄H₅N | 67.09 | 0.967 g/cm³ | Flammable, Toxic, Irritant |

| Sodium Hydride (60% in oil) | NaH | 24.00 | ~1.3 g/cm³ | Water-reactive, Flammable |

| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 1.006 g/cm³ | Corrosive, Water-reactive |

| Tetrahydrofuran (THF) | C₄H₁₀O | 72.11 | 0.889 g/cm³ | Flammable, Peroxide-former |

Data sourced from[7][10][11][12].

Detailed Experimental Protocol: N-Tosylation

This protocol is adapted from established procedures and should be performed by trained personnel in a fume hood.[8]

-

Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (3.13 g of a 60% dispersion in mineral oil, ~78 mmol).

-

Solvent Addition: Wash the sodium hydride with dry hexanes to remove the mineral oil, then carefully suspend it in anhydrous tetrahydrofuran (THF, 40 mL) under a nitrogen atmosphere.

-

Pyrrole Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of pyrrole (5.00 g, 74.5 mmol) in anhydrous THF (20 mL) dropwise via the dropping funnel. Hydrogen gas will evolve. Allow the mixture to stir for 30 minutes at room temperature after the addition is complete.

-

Tosyl Chloride Addition: Prepare a solution of p-toluenesulfonyl chloride (14.2 g, 74.5 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir for 3-4 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup: Carefully quench the reaction by slowly adding water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a methanol/water mixture to yield 1-tosylpyrrole as a white solid.[8] Expected yield is typically high (>90%).

Step 2: Friedel-Crafts Acylation of 1-Tosylpyrrole

Mechanistic Rationale: Achieving C-3 Regioselectivity

The Friedel-Crafts acylation is a canonical electrophilic aromatic substitution reaction. In this step, the Lewis acid (AlCl₃) coordinates with the 1-naphthoyl chloride to generate a highly reactive acylium ion electrophile.

The regiochemical outcome is the most critical aspect of this reaction. While many electrophilic substitutions on pyrroles favor the C-2 position, the combination of an N-tosyl group and a strong Lewis acid like AlCl₃ directs the acylation to the C-3 position.[6] This is explained by a mechanism that proceeds through an organoaluminum intermediate. The AlCl₃ is proposed to coordinate not only to the acyl chloride but also to the sulfonyl group of the 1-tosylpyrrole. This complexation facilitates a directed metallation or formation of an intermediate that preferentially reacts with the acylium ion at the C-3 position. The use of weaker Lewis acids (e.g., SnCl₄) often results in a lower C-3/C-2 ratio, highlighting the specific role of AlCl₃ in this process.[6]

Caption: Proposed mechanism for C-3 regioselective acylation.

Reagent Data

| Reagent | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Hazards |

| 1-Tosylpyrrole | C₁₁H₁₁NO₂S | 221.28 | 108-110 | Irritant |

| 1-Naphthoyl Chloride | C₁₁H₇ClO | 190.62 | 16-19 | Corrosive, Water-reactive |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 192.6 (subl.) | Corrosive, Water-reactive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | Carcinogen suspect, Irritant |

Data sourced from[10][13][14].

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the principles outlined by Huffman et al. for the C-3 acylation of N-sulfonylpyrroles and must be performed under strictly anhydrous conditions.[6]

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.9 g, 21.7 mmol).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 80 mL) and cool the suspension to 0 °C. To this, add 1-naphthoyl chloride (3.5 g, 18.4 mmol) dropwise. Stir the mixture for 15 minutes.

-

Substrate Addition: Slowly add a solution of 1-tosylpyrrole (4.0 g, 18.1 mmol) in anhydrous DCM (20 mL) to the reaction mixture at 0 °C.

-

Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by TLC.

-

Workup: Cool the reaction mixture back to 0 °C and very carefully quench it by the slow, dropwise addition of 6M hydrochloric acid (50 mL). Caution: This is an exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 40 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude solid should be purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 1-tosyl-3-(1-naphthoyl)pyrrole.[15]

Product Characterization

The final product, 1-tosyl-3-(1-naphthoyl)pyrrole (CAS 129667-10-3), should be characterized to confirm its identity and purity.[15]

-

Molecular Formula: C₂₂H₁₇NO₃S

-

Molecular Weight: 375.44 g/mol

-

Appearance: Typically an off-white or pale yellow solid.

-

¹H NMR Spectroscopy: Will show characteristic signals for the tosyl group (aromatic protons and methyl singlet), the naphthyl group protons, and three distinct protons for the 2,4,5-substituted pyrrole ring. The coupling patterns of the pyrrole protons are diagnostic for the 3-substitution pattern.

-

¹³C NMR Spectroscopy: Will confirm the number of unique carbon environments.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the product's mass.

-

Melting Point: A sharp melting point range indicates high purity.

Conclusion and Field-Proven Insights

The synthesis of 1-tosyl-3-(1-naphthoyl)pyrrole is a robust and reproducible procedure that provides valuable insights into controlling regioselectivity in heterocyclic chemistry. The causality behind the experimental choices is clear: the use of a strong base is necessary to deprotonate the weakly acidic pyrrole for tosylation, and the selection of AlCl₃ as the Lewis acid in the second step is not arbitrary but is essential for directing the acylation to the C-3 position.[6][8]

For researchers, this molecule serves as a versatile intermediate. The tosyl group can be removed under basic conditions if the free N-H pyrrole is desired for further functionalization or biological testing.[9] The naphthoyl ketone can also be a handle for further chemical transformations. This guide provides a self-validating system, where successful synthesis of the C-3 isomer confirms the powerful directing effect of the N-tosyl group under specific Friedel-Crafts conditions, offering a reliable method for accessing a class of compounds with significant potential in drug discovery and materials science.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Wikipedia. (2024). Pyrrole. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole. Chemistry Stack Exchange. [Link]

-

MDPI. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. MDPI. [Link]

-

Royal Society of Chemistry. (2017). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]

-

Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104–2112. Available from: [Link]

-

SlideShare. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole. SlideShare. [Link]

-

Wikipedia. (2024). 4-Toluenesulfonyl chloride. Wikipedia. [Link]

-

SpringerLink. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. SpringerLink. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Tosylpyrrole. PubChem. [Link]

-

ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Naphthalenecarbonyl chloride. PubChem. [Link]

-

ResearchGate. (2008). A Study of the Friedel-Crafts Acylation of 1-Benzenesulfonyl-1H-pyrrole in the Preparation of 3-Aroylpyrroles. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]

-

ResearchGate. (2005). One-Step Synthesis of 3-Aryl and 3,4-Diaryl(1 H )-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC). ResearchGate. [Link]

-

National Center for Biotechnology Information. (2011). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Substituents. PMC. [Link]

-

MDPI. (2022). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. [Link]

- Google Patents. (2012). CN102838525A - Synthesis method of 1-amyl-3-(1naphthoyl) indole.

-

SlideShare. (n.d.). Heterocyclic Compounds. SlideShare. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

-

National Center for Biotechnology Information. (2013). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. PMC. [Link]

-

Autech. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Autech. [Link]

-

PubMed. (2010). A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Toluenesulfonyl chloride. PubChem. [Link]

-

ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

-

National Center for Biotechnology Information. (2024). Total Synthesis of Tosyl‐Samroiyotmycin A and Its Biological Profiling. PMC. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 2. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. 1-Tosylpyrrole | 17639-64-4 [chemicalbook.com]

- 9. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

- 10. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tosyl chloride | 98-59-9 [chemicalbook.com]

- 13. 1-Naphthoyl chloride | 879-18-5 [chemicalbook.com]

- 14. 1-Naphthalenecarbonyl chloride | C11H7ClO | CID 70146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

A Guide to the Spectroscopic Characterization of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the novel compound Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone. This molecule is of significant interest as a precursor in the synthesis of 1-alkyl-3-(1-naphthoyl)pyrroles, a class of compounds investigated for their cannabinoid activity[1]. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and further drug development endeavors.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of methods to provide a rationale for the application of each technique, anticipating the spectral features of the molecule and offering field-proven insights into data interpretation.

Molecular Architecture and its Spectroscopic Implications

The structure of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone is a composite of four key functionalities: a naphthalene ring, a pyrrole ring, a tosyl (p-toluenesulfonyl) group, and a ketone linker. Each of these components possesses unique spectroscopic signatures that, when analyzed in concert, provide a complete picture of the molecule's identity and purity.

The N-tosyl group acts as a strong electron-withdrawing group, significantly influencing the electronic environment of the pyrrole ring. This has a direct and predictable impact on the chemical shifts of the pyrrole protons and carbons in NMR spectroscopy. The bulky naphthalene and tosyl groups may also introduce conformational restrictions, which could be investigated using advanced 2D NMR techniques.

Caption: Molecular structure of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For the title compound, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will be complex, but predictable. The aromatic region will be particularly crowded, containing signals from the naphthalene, tosyl, and pyrrole protons.

Anticipated ¹H NMR Data:

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 7.4 | m | 7H | Naphthyl-H | The naphthalene ring protons will appear as a series of multiplets in the downfield aromatic region due to their varied electronic environments and coupling interactions. |

| ~7.8 & ~7.3 | d | 4H | Tosyl-H (AA'BB' system) | The para-substituted tosyl group will exhibit two doublets, characteristic of an AA'BB' spin system. |

| ~7.9 | t | 1H | Pyrrole H2 | The proton at the 2-position of the pyrrole ring is expected to be a triplet due to coupling with H5 and H4. It will be downfield due to the influence of the adjacent nitrogen and the N-tosyl group. |

| ~7.5 | dd | 1H | Pyrrole H5 | The proton at the 5-position will likely be a doublet of doublets, coupling with H2 and H4. |

| ~6.8 | t | 1H | Pyrrole H4 | The proton at the 4-position is expected to be a triplet, coupling with H2 and H5, and will be the most upfield of the pyrrole protons. |

| ~2.4 | s | 3H | Tosyl-CH₃ | The methyl protons of the tosyl group will appear as a sharp singlet in the aliphatic region. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for its versatility[2].

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region of this molecule.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30 or similar).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will complement the ¹H NMR data by providing a count of all unique carbon atoms and information about their chemical environment.

Anticipated ¹³C NMR Data:

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~185 | C=O (Ketone) | The carbonyl carbon of the ketone will be the most downfield signal due to its sp² hybridization and the deshielding effect of the oxygen atom. |

| ~145 - 120 | Aromatic C (Naphthyl, Tosyl, Pyrrole) | A cluster of signals corresponding to the numerous aromatic carbons. The carbon attached to the sulfonyl group in the tosyl moiety will be around 145 ppm. |

| ~21 | CH₃ (Tosyl) | The methyl carbon of the tosyl group will appear in the far upfield region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone, the key vibrational modes will be those of the carbonyl, sulfonyl, and aromatic C-H bonds.

Anticipated IR Absorption Bands:

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~1660 | C=O (Ketone) | Stretch |

| ~1370 & ~1175 | S=O (Sulfonyl) | Asymmetric & Symmetric Stretch |

| ~1600-1450 | C=C | Aromatic Ring Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal. No extensive sample preparation is required.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups within the molecule.

Caption: Workflow for the spectroscopic characterization of the title compound.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

Anticipated Mass Spectrometry Data:

-

Molecular Formula: C₂₂H₁₇NO₃S

-

Molecular Weight: 375.45 g/mol

-

Expected Ion: [M+H]⁺ at m/z 376.10

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an ESI source. This could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

-

Acquisition:

-

Ionization Mode: Positive ion mode is likely to be most effective, protonating the molecule to form the [M+H]⁺ ion.

-

Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 100-1000.

-

-

Data Analysis: Identify the peak corresponding to the molecular ion. In HRMS, compare the measured m/z value to the theoretical value to confirm the elemental composition.

Conclusion: A Self-Validating Approach

The true power of this multi-faceted spectroscopic approach lies in its self-validating nature. The molecular formula determined by HRMS must be consistent with the number and types of atoms observed in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy must correspond to the structural fragments elucidated by NMR. By integrating the data from these orthogonal techniques, a researcher can establish the structure and purity of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone with a high degree of confidence, ensuring the integrity of subsequent research and development activities.

References

-

American Chemical Society. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. Journal of the American Chemical Society. [Link]

-

Dembitsky, V. M., & Krizhanovsky, Z. (2020). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2020(4), M1144. [Link]

-

El-Guesmi, N., et al. (2020). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2020(1), M1108. [Link]

-

Orita, A., et al. (n.d.). Supporting Information: Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Organic Letters. [Link]

-

PubChem. (n.d.). 1-Tosylpyrrole. National Center for Biotechnology Information. [Link]

-

Xia, Y. (2012). (2-Benzoylphenyl)(naphthalen-1-yl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3012. [Link]

-

PubChem. (n.d.). (4-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. [Link]

-

Khan Academy. (2019, July 14). Spectroscopic analysis of aldehydes and ketones [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone, also known as 1-Tosyl-3-(1-naphthoyl)pyrrole, is a key heterocyclic ketone that serves as a precursor in the synthesis of various biologically active molecules, including synthetic cannabinoids. Its rigid structure, composed of a naphthalene ring, a tosyl group, and a pyrrole core, presents a unique spectroscopic challenge and opportunity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this compound. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone, offering insights into the chemical environment of each nucleus and the rationale behind the spectral assignments.

Molecular Structure and NMR Assignment Strategy

The structural complexity of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone necessitates a systematic approach to NMR spectral assignment. The molecule can be dissected into three key fragments for analysis: the naphthalen-1-yl group, the 1-tosyl-1H-pyrrol-3-yl core, and the bridging methanone (ketone) carbonyl group. The electron-withdrawing nature of the tosyl group and the carbonyl function significantly influences the chemical shifts of the pyrrole protons and carbons, while the aromatic currents of the naphthalene ring create a distinct set of signals in the downfield region of the spectrum.

Figure 1: Molecular Structure of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone with atom numbering for NMR assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone is characterized by a series of multiplets in the aromatic region, corresponding to the protons of the naphthalene and tosyl groups, and distinct signals for the pyrrole ring protons. The electron-withdrawing tosyl group deshields the pyrrole protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 - 7.8 | m | - | Naphthalene H |

| ~7.8 - 7.4 | m | - | Naphthalene H, Tosyl H (ortho to SO₂) |

| ~7.3 | d | ~8.0 | Tosyl H (meta to SO₂) |

| ~7.6 | t | ~2.0 | Pyrrole H5 |

| ~7.0 | t | ~2.5 | Pyrrole H2 |

| ~6.8 | t | ~2.5 | Pyrrole H4 |

| ~2.4 | s | - | Tosyl CH₃ |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbonyl carbon of the methanone bridge is expected to appear significantly downfield, while the carbons of the naphthalene and tosyl groups will resonate in the aromatic region. The pyrrole carbons will be influenced by the electron-withdrawing effects of both the tosyl and naphthoyl substituents.

Table 2: Predicted ¹³C NMR Data for Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O |

| ~145 | Tosyl C-SO₂ |

| ~138 | Tosyl C-CH₃ |

| ~134 - 124 | Naphthalene C, Tosyl C |

| ~130 | Pyrrole C3 |

| ~128 | Pyrrole C5 |

| ~118 | Pyrrole C2 |

| ~115 | Pyrrole C4 |

| ~21 | Tosyl CH₃ |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

A standardized and robust protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high spectral resolution.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ a standard pulse program with a 45° or 90° pulse angle.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensities for quaternary carbons.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton connectivity.

-

Assign the signals in both spectra to the corresponding atoms in the molecule, potentially aided by two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignments.

-

Figure 2: A generalized workflow for the acquisition and analysis of NMR data for Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone.

Conclusion

The ¹H and ¹³C NMR spectra of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone provide a wealth of structural information that is critical for its characterization. By understanding the influence of the different functional groups on the chemical shifts and coupling patterns, researchers can confidently verify the identity and purity of this important synthetic intermediate. The detailed analysis and standardized protocol presented in this guide serve as a valuable resource for scientists and professionals working with this and structurally related compounds in the fields of medicinal chemistry and drug development.

References

-

Lainton, J. A. H., Huffman, J. W., Martin, B. R., & Compton, D. R. (1995). 1-Alkyl-3-(1-naphthoyl)pyrroles: a new class of cannabinoid. Tetrahedron Letters, 36(9), 1401-1404. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

An In-depth Technical Guide to the Crystal Structure of N-tosyl-3-naphthoylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of January 2026, a publicly available, experimentally determined crystal structure for N-tosyl-3-naphthoylpyrrole has not been identified in the primary scientific literature or crystallographic databases. This guide, therefore, presents a comprehensive, scientifically grounded framework for its synthesis, crystallization, and structural analysis via single-crystal X-ray diffraction. The presented data is representative and intended to serve as a benchmark for future experimental work.

Introduction: Unveiling the Molecular Architecture

N-tosyl-3-naphthoylpyrrole is a heterocyclic aromatic compound featuring a pyrrole ring N-functionalized with a tosyl group and substituted at the 3-position with a naphthoyl moiety.[1] This molecular scaffold is of significant interest due to the established bioactivity of related naphthoylindoles and naphthoylpyrroles, particularly as ligands for cannabinoid receptors.[2][3] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding its physicochemical properties, including solubility, stability, and, crucially for drug development, its interaction with biological targets. This guide provides a detailed protocol for the elucidation of this structure, from chemical synthesis to crystallographic analysis, offering insights into the causality behind key experimental choices.

Part 1: Synthesis and Crystallization

The synthesis of N-tosyl-3-naphthoylpyrrole can be approached through a multi-step process, beginning with the protection of the pyrrole nitrogen, followed by Friedel-Crafts acylation. The subsequent crystallization is a critical step that requires careful control of conditions to obtain single crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis

A plausible synthetic route involves the tosylation of pyrrole followed by acylation with 1-naphthoyl chloride.

-

N-Tosylation of Pyrrole:

-

To a solution of pyrrole in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base (e.g., sodium hydride or potassium hydroxide) at 0 °C to deprotonate the pyrrole nitrogen.

-

Slowly add a solution of tosyl chloride in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and perform an extractive workup with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel to yield N-tosylpyrrole.

-

-

Friedel-Crafts Acylation:

-

Dissolve the N-tosylpyrrole in a suitable solvent for Friedel-Crafts reactions, such as dichloromethane (DCM) or 1,2-dichloroethane.

-

Add a Lewis acid catalyst (e.g., aluminum chloride or zinc oxide) to the solution.[4]

-

Slowly add 1-naphthoyl chloride to the reaction mixture at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with ice-cold water.

-

Perform an extractive workup and purify the resulting N-tosyl-3-naphthoylpyrrole by column chromatography or recrystallization.

-

Experimental Protocol: Crystallization

The formation of high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a commonly employed and effective technique.

-

Solvent Selection: Dissolve the purified N-tosyl-3-naphthoylpyrrole in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a chloroform/hexane mixture) at a slightly elevated temperature.[5]

-

Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

-

Crystal Harvesting: Carefully harvest the resulting single crystals and dry them under a gentle stream of nitrogen.

Caption: Workflow for the synthesis and crystallization of N-tosyl-3-naphthoylpyrrole.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Part 3: Structural Insights and Data Presentation

While the experimental structure is not yet available, we can anticipate key structural features and present representative crystallographic data based on similar molecules.

Molecular Conformation

The molecule is expected to adopt a non-planar conformation. The dihedral angle between the pyrrole and tosyl rings, as well as between the pyrrole and naphthoyl rings, will be of particular interest. Steric hindrance between the bulky substituents will likely force these ring systems to be twisted relative to one another. The planarity of the individual aromatic rings should be maintained.

Crystal Packing and Intermolecular Interactions

In the solid state, the molecules are likely to be packed in a way that maximizes van der Waals interactions. Potential intermolecular interactions that could influence the crystal packing include:

-

C-H···O hydrogen bonds: Between the hydrogen atoms of the aromatic rings and the oxygen atoms of the sulfonyl and carbonyl groups.

-

π-π stacking: Between the aromatic rings (pyrrole, tosyl, and naphthyl) of adjacent molecules.

-

C-H···π interactions: Between the hydrogen atoms of one molecule and the π-system of an aromatic ring of a neighboring molecule.

Representative Crystallographic Data

The following table presents a hypothetical but realistic set of crystallographic data for N-tosyl-3-naphthoylpyrrole, based on typical values for organic molecules of similar size and composition.

| Parameter | Representative Value |

| Chemical Formula | C₂₂H₁₇NO₃S |

| Formula Weight | 375.44 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 21.3 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1815 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.375 |

| Absorption Coeff. (mm⁻¹) | 0.19 |

| F(000) | 784 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 100 |

| R-factor | < 0.05 |

Conclusion and Future Outlook

The determination of the crystal structure of N-tosyl-3-naphthoylpyrrole is a critical step in characterizing this compound for potential applications in drug discovery and materials science. This guide provides a comprehensive roadmap for achieving this goal, from synthesis to structural elucidation. The insights gained from the eventual crystal structure will be invaluable for understanding its structure-activity relationships and for the rational design of new molecules with tailored properties.

References

- Daskiewicz, V. J., & Kanska, Z. (2021). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2021(2), M1234.

- Gomes, P. A. C., et al. (2017). Crystal structures of three ortho-substituted N-acylhydrazone derivatives.

-

Office of Drug Control, Australian Government Department of Health. (n.d.). 3-(1-naphthoyl)pyrroles. Retrieved January 23, 2026, from [Link]

- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Pt 1), 380–388.

- Huffman, J. W., et al. (2008). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Substitution. Bioorganic & Medicinal Chemistry, 16(1), 286-302.

-

Wikipedia. (n.d.). Naphthoylindoles. Retrieved January 23, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystal structures of three ortho-substituted N-acylhydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone, a key synthetic intermediate, has garnered significant attention in the field of medicinal chemistry, primarily for its role as a precursor in the development of potent cannabinoid receptor agonists. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and insights into its applications in drug discovery. As a Senior Application Scientist, this document is structured to offer not just protocols, but a deeper understanding of the scientific principles and strategic considerations that underpin the effective utilization of this versatile molecule.

Molecular Structure and Physicochemical Properties

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone possesses a unique molecular architecture, featuring a naphthalene moiety linked to a pyrrole ring via a ketone functional group. The pyrrole nitrogen is protected with a tosyl group, which serves to activate the pyrrole ring for subsequent chemical transformations and can be readily removed under specific conditions.

| Property | Value | Source |

| CAS Number | 129667-10-3 | [1] |

| Molecular Formula | C₂₂H₁₇NO₃S | [1] |

| Molecular Weight | 375.44 g/mol | [1] |

| Appearance | Brown foam | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylformamide, Ethyl Acetate, Methanol | [2] |

Synthesis of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone

The synthesis of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The following protocol is based on established synthetic strategies for related N-tosyl-3-aroylpyrroles.

Experimental Protocol: Synthesis of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone

Step 1: Tosylation of Pyrrole

-

To a solution of pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-tosyl-1H-pyrrole.

Step 2: Friedel-Crafts Acylation of 1-Tosyl-1H-pyrrole

-

To a solution of 1-tosyl-1H-pyrrole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 1-naphthoyl chloride (1.2 eq).

-

Add aluminum chloride (1.3 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone by recrystallization or flash column chromatography.

Caption: Synthetic workflow for Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone. The following data are representative of a successfully synthesized and purified product.

| Technique | Key Features and Expected Values |

| ¹H NMR | Aromatic protons of the naphthalene and tosyl groups in the range of 7.0-8.5 ppm. Protons of the pyrrole ring appearing as distinct signals, with the proton at the C2 position being the most deshielded. A singlet for the methyl group of the tosyl moiety around 2.4 ppm. |

| ¹³C NMR | Carbonyl carbon signal around 185-195 ppm. Aromatic carbons of the naphthalene, pyrrole, and tosyl groups in the range of 110-150 ppm. Methyl carbon of the tosyl group around 21 ppm. |

| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration around 1650-1680 cm⁻¹. Characteristic S=O stretching vibrations for the sulfonyl group around 1350 cm⁻¹ and 1170 cm⁻¹. C-N and C-S stretching bands. Aromatic C-H stretching vibrations above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (375.44). Fragmentation pattern consistent with the loss of the tosyl group and cleavage of the naphthoyl moiety. |

Chemical Reactivity and Applications in Drug Development

The primary utility of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone in drug discovery lies in its role as a precursor for the synthesis of 1-alkyl-3-(1-naphthoyl)pyrroles, a class of potent cannabinoid receptor agonists.[2] The tosyl group can be readily removed, and the pyrrole nitrogen can be subsequently alkylated to introduce various side chains, allowing for the exploration of structure-activity relationships (SAR).

Detosylation and N-Alkylation Workflow

Caption: General reaction scheme for the conversion to cannabinoid agonists.

This synthetic flexibility has been instrumental in the development of research compounds such as the "JWH" series of synthetic cannabinoids, named after the pioneering work of John W. Huffman.[3] By systematically modifying the alkyl chain length and introducing other substituents, researchers have been able to fine-tune the binding affinity and selectivity of these compounds for the CB1 and CB2 cannabinoid receptors.

Conclusion

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone is a valuable and versatile building block in medicinal chemistry. Its well-defined synthesis and predictable reactivity make it an essential tool for the development of novel therapeutic agents, particularly in the realm of cannabinoid research. This guide has provided a detailed overview of its synthesis, characterization, and application, offering a solid foundation for researchers and drug development professionals seeking to leverage the potential of this important chemical entity.

References

- Lainton, J. A. H., Huffman, J. W., Martin, B. R., & Compton, D. R. (1995). 1-Alkyl-3-(1-naphthoyl)pyrroles: A new class of cannabinoid. Tetrahedron Letters, 36(9), 1401–1404.

- Huffman, J. W., & Wiley, J. L. (2011). Hijacking of Basic Research: The Case of Synthetic Cannabinoids. EMBO reports, 12(12), 1221–1223.

- Aung, M. M., Griffin, G., Huffman, J. W., Wu, M., Keel, C., Yang, B., ... & Martin, B. R. (2000). Structure-activity relationships of indole-and pyrrole-derived cannabinoids. Journal of Pharmacology and Experimental Therapeutics, 292(3), 998-1004.

Sources

A Comprehensive Technical Guide to the Solubility of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone is a synthetic compound of significant interest, primarily as a key intermediate in the preparation of novel cannabinoid analogues.[1] A thorough understanding of its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery and development. This guide provides a detailed analysis of the compound's structural features as they relate to solubility, presents known and predicted solubility data across a range of solvent classes, and offers a robust experimental protocol for quantitative solubility determination. By synthesizing theoretical principles with practical methodologies, this document serves as an essential resource for scientists working with this molecule, enabling informed solvent selection for crystallization, chromatography, and reaction chemistry.

Introduction

The efficacy of any chemical process, from laboratory-scale synthesis to industrial production and pharmaceutical formulation, is critically dependent on the solubility of the involved compounds. Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone, a molecule featuring a unique combination of aromatic and heterocyclic moieties, presents a complex but predictable solubility challenge. Its structure incorporates several distinct functional groups: a large, non-polar naphthalene ring system; a polar methanone (ketone) linker; a pyrrole heterocycle; and a bulky, polar tosyl (sulfonamide) group.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This guide will dissect the molecular structure of the target compound to explain its observed solubility in solvents such as chloroform, dichloromethane, dimethylformamide, ethyl acetate, and methanol.[1] Understanding these structure-solubility relationships is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, developing effective purification strategies (e.g., anti-solvent crystallization), and formulating the compound for biological screening. For researchers in drug development, poor solubility can be a major hurdle, affecting bioavailability and limiting the therapeutic potential of an otherwise promising compound. This guide aims to provide the foundational knowledge necessary to navigate these challenges effectively.

Chapter 1: Molecular Structure and Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. The interplay between its non-polar surface area and its polar functional groups dictates how it interacts with different solvent environments.

Table 1: Physicochemical Properties of Naphthalen-1-yl(1-tosyl-1H-pyrrol-3-yl)methanone

| Property | Value | Source/Method |

| Molecular Formula | C₂₂H₁₇NO₃S | (Calculated) |

| Molecular Weight | 375.44 g/mol | (Calculated) |

| Appearance | Brown Foam | ChemicalBook[1] |

| Key Functional Groups | Naphthalene, Ketone, N-Tosyl-Pyrrole (Sulfonamide) | (Structural Analysis) |

Structural Analysis of Solubility-Influencing Moieties

The compound's solubility behavior is a composite of the contributions from its distinct structural components.

-

Naphthalene Moiety : This large, bicyclic aromatic system is fundamentally non-polar and hydrophobic. It consists entirely of carbon-carbon and carbon-hydrogen bonds with minimal charge separation.[3] This region of the molecule is responsible for favorable van der Waals interactions with non-polar solvents like hydrocarbons and chlorinated solvents. The naphthalene scaffold is a common feature in medicinal chemistry, and its derivatives are known for a broad spectrum of biological activities.[4]

-

Methanone (Ketone) Group : The carbonyl (C=O) bond in the methanone linker is highly polarized due to the high electronegativity of the oxygen atom.[5] This creates a significant dipole moment, allowing for strong dipole-dipole interactions with polar solvents. Furthermore, the oxygen atom's lone pairs of electrons can act as a hydrogen bond acceptor, enabling interactions with protic solvents like alcohols.[5]

-

1-Tosyl-1H-pyrrol Group : This component is complex.

-

The pyrrole ring is an aromatic heterocycle.

-

The tosyl (p-toluenesulfonyl) group is a derivative of a sulfonamide. Sulfonamides are known to be polar and can influence solubility significantly.[6][7] The sulfonyl group (SO₂) contains two highly electronegative oxygen atoms, making it a strong dipole and a potent hydrogen bond acceptor. This group enhances solubility in polar solvents.

-

The overall solubility is therefore a balance: the large non-polar naphthalene "head" favors non-polar solvents, while the polar ketone and tosyl groups "tail" favor polar solvents. This dual nature explains its reported solubility in a diverse range of solvent types.[1]

Caption: Structural contributions to solubility.

Chapter 2: Solubility Profile in Common Organic Solvents